N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide
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Overview
Description
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide” were not found, similar compounds have been synthesized and studied for their pharmacological activities . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide have been investigated for their antimicrobial potential . These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity. The thiazole nucleus, a key structural motif in this compound, has been associated with antibacterial effects by interfering with bacterial lipid biosynthesis.
Thiazole Nucleus and Medicinal Properties
The thiazole nucleus, present in N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide, has a rich history of medicinal applications. It has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Researchers have explored its diverse pharmacological effects, making it an intriguing scaffold for drug development .
Multidisciplinary Approaches
The challenges posed by cancer necessitate multidisciplinary approaches. Researchers combine chemistry, biology, and computational methods to develop effective therapies. The investigation of compounds like N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide exemplifies this collaborative effort .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s known that thiazole derivatives can exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of cancer treatment, they may interfere with cell proliferation pathways .
Biochemical Pathways
Given the potential targets, it’s likely that this compound affects pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7(13)12(3-4-14-2)9-11-8(5-10)6-15-9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLOUSXYEDBALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCOC)C1=NC(=CS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide |
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